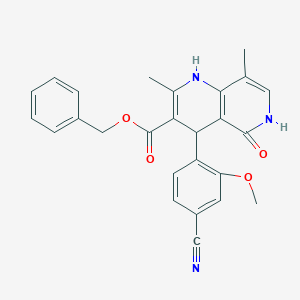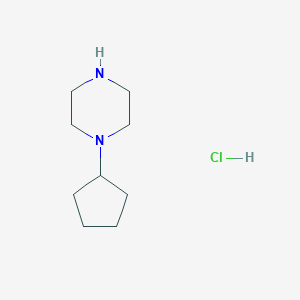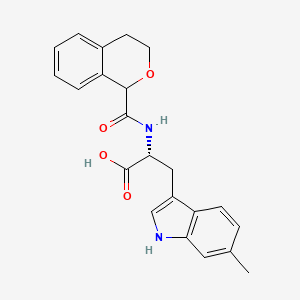
(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid is a complex organic compound that features an isochromane ring, an indole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid typically involves multi-step organic reactions. The starting materials might include isochromane derivatives, indole derivatives, and propanoic acid derivatives. Key steps could involve:
Formation of Isochromane Ring: This could be achieved through cyclization reactions.
Attachment of Indole Ring: This might involve coupling reactions such as Suzuki or Heck coupling.
Formation of Propanoic Acid Moiety: This could be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the propanoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the isochromane ring.
Substitution: Substitution reactions might occur at various positions on the indole or isochromane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with indole rings are often investigated for their roles in cell signaling and as potential therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the indole ring suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole ring could play a key role in binding to these targets, while the isochromane and propanoic acid moieties might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Isochromane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic Acid: Similar structure but without the methyl group on the indole ring.
(2R)-2-(Isochromane-1-carbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic Acid: Similar structure but with the methyl group at a different position on the indole ring.
Uniqueness
The uniqueness of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid lies in its specific substitution pattern, which could influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position of the indole ring might confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-13-6-7-16-15(12-23-18(16)10-13)11-19(22(26)27)24-21(25)20-17-5-3-2-4-14(17)8-9-28-20/h2-7,10,12,19-20,23H,8-9,11H2,1H3,(H,24,25)(H,26,27)/t19-,20?/m1/s1 |
InChI Key |
PLCGVWUZZHCUSO-FIWHBWSRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
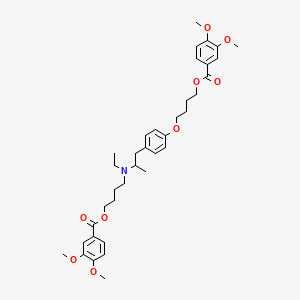
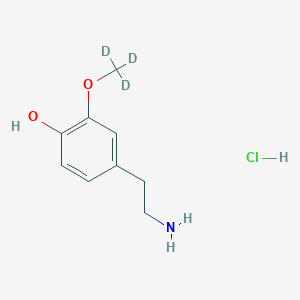
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)

![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
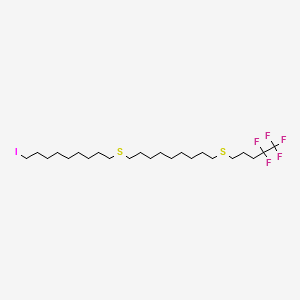
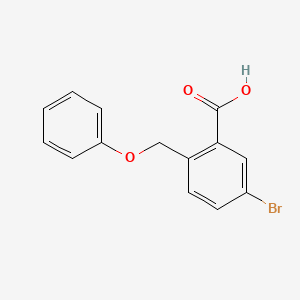
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
